Enantioselective Metabolism by CYP94A1 Cytochrome P450
When the individual enantiomers of 9,10-epoxystearic acid (the direct biosynthetic precursor of 9,10-dihydroxystearic acid) were incubated separately with CYP94A1-expressing yeast microsomes, the (9R,10S) enantiomer was metabolised 4.7-fold more efficiently than the (9S,10R) enantiomer. The Vmax/Km values were 16 ml/min/nmol P450 for (9R,10S) versus 3.42 ml/min/nmol P450 for (9S,10R) [1]. As a result, when a racemic mixture of 9,10-epoxystearic acid was incubated with CYP94A1, the chirality of the residual epoxide shifted to 66:34 in favour of the (9S,10R) enantiomer [1]. This demonstrates that the (9S,10R) configuration confers resistance to CYP94A1-mediated ω-hydroxylation, resulting in its selective enrichment in biological systems.
| Evidence Dimension | Enzymatic ω-hydroxylation efficiency (Vmax/Km) for 9,10-epoxystearic acid enantiomers |
|---|---|
| Target Compound Data | (9S,10R)-9,10-epoxystearic acid: Vmax/Km = 3.42 ml/min/nmol P450 |
| Comparator Or Baseline | (9R,10S)-9,10-epoxystearic acid: Vmax/Km = 16 ml/min/nmol P450 |
| Quantified Difference | 4.7-fold lower enzyme efficiency for (9S,10R); residual epoxide enantioenriched to 66:34 (9S,10R):(9R,10S) from racemic starting material |
| Conditions | Yeast microsomes expressing recombinant CYP94A1, NADPH cofactor, in vitro assay (Pinot et al., 1999) |
Why This Matters
For researchers studying plant cutin biosynthesis or plant-pathogen signalling, sourcing the correct (9S,10R) enantiomer is critical because this is the enantiomer that accumulates in planta after CYP94A1 processing; use of the racemate or the (9R,10S) enantiomer would misrepresent the actual biological steady-state pool.
- [1] Pinot F, Benveniste I, Salaün JP, Loreau O, Noël JP, Schreiber L, Durst F. Production in vitro by the cytochrome P450 CYP94A1 of major C18 cutin monomers and potential messengers in plant-pathogen interactions: enantioselectivity studies. Biochemical Journal 1999, 342(1), 27–32. DOI: 10.1042/0264-6021:3420027. View Source
